molecular formula C30H30N2O6S B11578641 ethyl 2-{1-[4-(hexyloxy)phenyl]-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{1-[4-(hexyloxy)phenyl]-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11578641
M. Wt: 546.6 g/mol
InChI Key: LSMIZVCCYGBTEV-UHFFFAOYSA-N
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Description

ETHYL 2-{1-[4-(HEXYLOXY)PHENYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a chromeno-pyrrol core, a thiazole ring, and a hexyloxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{1-[4-(HEXYLOXY)PHENYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include phenylhydrazine hydrochloride, methanesulfonic acid, and various solvents such as methanol and methylene chloride .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{1-[4-(HEXYLOXY)PHENYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .

Scientific Research Applications

ETHYL 2-{1-[4-(HEXYLOXY)PHENYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of ETHYL 2-{1-[4-(HEXYLOXY)PHENYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar biological activities and structural features.

    Thiazole Derivatives: Molecules with comparable chemical properties and applications.

    Chromeno-Pyrrol Compounds: Structures with analogous core frameworks

Uniqueness

ETHYL 2-{1-[4-(HEXYLOXY)PHENYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its specific combination of functional groups and the resulting properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C30H30N2O6S

Molecular Weight

546.6 g/mol

IUPAC Name

ethyl 2-[1-(4-hexoxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C30H30N2O6S/c1-4-6-7-10-17-37-20-15-13-19(14-16-20)24-23-25(33)21-11-8-9-12-22(21)38-26(23)28(34)32(24)30-31-18(3)27(39-30)29(35)36-5-2/h8-9,11-16,24H,4-7,10,17H2,1-3H3

InChI Key

LSMIZVCCYGBTEV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OCC)C)OC5=CC=CC=C5C3=O

Origin of Product

United States

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